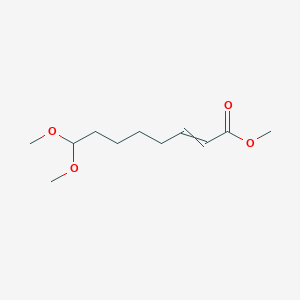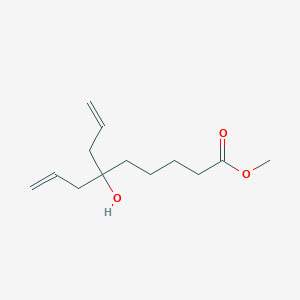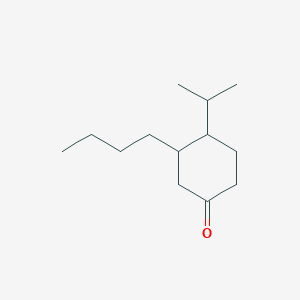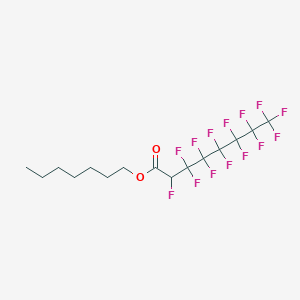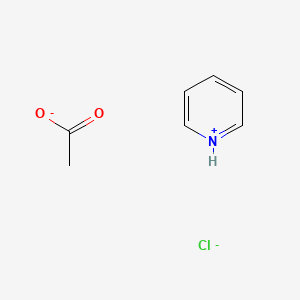
Pyridin-1-ium;acetate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-1-ium;acetate;chloride is a compound that belongs to the class of pyridinium salts. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . This compound is known for its unique properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
Pyridin-1-ium;acetate;chloride can be synthesized through the reaction of pyridine with acetic acid and hydrochloric acid. The reaction typically involves the following steps:
Formation of Pyridinium Ion: Pyridine reacts with hydrochloric acid to form the pyridinium ion.
Acetate Addition: Acetic acid is then added to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Reactors: Using batch reactors to control the reaction time and temperature.
Purification: Employing purification techniques such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
Pyridin-1-ium;acetate;chloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents.
Substitution: Undergoes substitution reactions where the acetate or chloride ions are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while substitution with alkyl halides may produce N-alkylpyridinium salts .
科学的研究の応用
Pyridin-1-ium;acetate;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes
作用機序
The mechanism of action of pyridin-1-ium;acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular membranes and proteins, leading to changes in cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Pyridinium Chloride: Similar in structure but lacks the acetate group.
N-Alkylpyridinium Salts: Contains alkyl groups instead of acetate.
Pyridinium Ylides: Contains a ylide functional group
Uniqueness
Pyridin-1-ium;acetate;chloride is unique due to its combination of pyridinium, acetate, and chloride ions, which confer specific chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
特性
CAS番号 |
113742-71-5 |
|---|---|
分子式 |
C7H9ClNO2- |
分子量 |
174.60 g/mol |
IUPAC名 |
pyridin-1-ium;acetate;chloride |
InChI |
InChI=1S/C5H5N.C2H4O2.ClH/c1-2-4-6-5-3-1;1-2(3)4;/h1-5H;1H3,(H,3,4);1H/p-1 |
InChIキー |
CUEBGYSKAWLSBE-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C1=CC=[NH+]C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


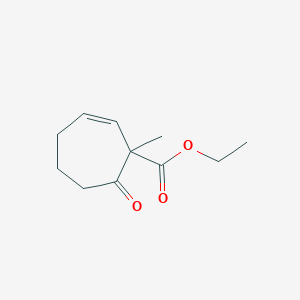
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
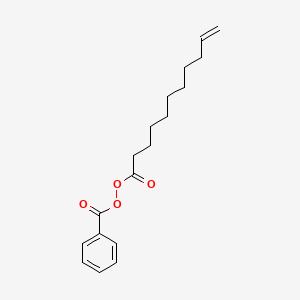
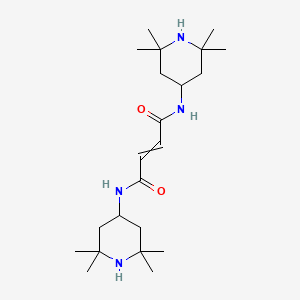
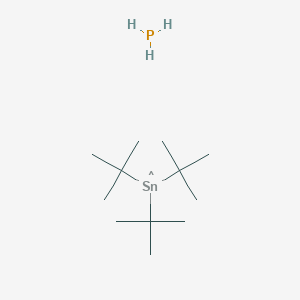
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
